Dimethyl cyclohexanoylphosphonate

Description

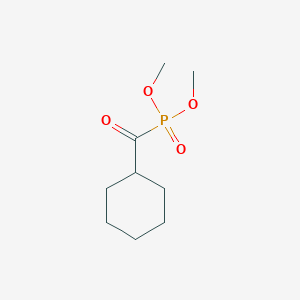

Dimethyl cyclohexanoylphosphonate (hypothetical structure: (CH₃O)₂P(O)C(O)C₆H₁₁) is a phosphonate ester characterized by a cyclohexanoyl (cyclohexyl carbonyl) group and two methyl ester substituents. These compounds are typically utilized in organic synthesis, polymer modification, and pharmaceutical applications due to their reactivity and stability .

Properties

Molecular Formula |

C9H17O4P |

|---|---|

Molecular Weight |

220.20 g/mol |

IUPAC Name |

cyclohexyl(dimethoxyphosphoryl)methanone |

InChI |

InChI=1S/C9H17O4P/c1-12-14(11,13-2)9(10)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |

InChI Key |

VYANKHDEGZMIHL-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C(=O)C1CCCCC1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclohexyl Methyl Methylphosphonate (CAS 7040-52-0)

- Structure : O-Cyclohexyl O-methyl methylphosphonate (C₈H₁₇O₃P).

- Synthesis: Prepared via esterification of methylphosphonic acid with cyclohexanol and methanol.

- Properties : Molecular weight 192.19 g/mol, HS code 2931.47. Used as a stabilizer in polymer matrices, enhancing intermolecular interactions and extrusion efficiency .

- Applications : Modifies high-density polyethylene (HDPE) to improve mechanical performance under high-speed loading .

Diethyl (Hydroxymethyl)phosphonate (CAS 3084-40-0)

- Structure : (CH₂OH)P(O)(OCH₂CH₃)₂.

- Synthesis : Produced via hydroxymethylation of diethyl phosphite, followed by purification.

- Properties : Key intermediate in synthesizing flame retardants and bioactive molecules. Industrial production involves cost-effective catalytic processes with stringent environmental controls .

- Applications : Precursor for antiviral agents and crosslinking agents in resins.

Diethyl Methylformylphosphonate Dimethylhydrazone (CAS N/A)

- Structure : (CH₃)₂NN=CHP(O)(OCH₂CH₃)₂.

- Synthesis : Derived from diethyl-2,2-(diethoxy)ethylphosphonate via acid-catalyzed hydrolysis and subsequent dimethylhydrazine protection .

- Properties : GC-MS and NMR data confirm a purity of 86% after distillation. Fragmentation patterns (e.g., m/z 152, 125) align with hydrazone formation .

- Applications : Protects aldehyde groups in multistep syntheses, particularly in alkaloid and heterocycle chemistry.

Dimethyl (2-Oxo-6-Phenylhexyl)phosphonate (CAS 61263-11-4)

- Structure : (CH₃O)₂P(O)CH₂C(O)(CH₂)₃C₆H₅.

- Synthesis : Prepared via CuSO₄-catalyzed cross-coupling or modified Arbuzov reactions.

- Properties : Molecular formula C₁₄H₂₁O₄P, used in Michael addition reactions for β-ketophosphonate derivatives .

- Applications : Building block for bioactive molecules and materials science.

Table 1. Comparative Data of Phosphonate Derivatives

Key Research Findings

- Reactivity : Cyclohexyl phosphonates exhibit superior thermal stability compared to aliphatic analogs, making them ideal for high-temperature polymer processing .

- Synthetic Utility : Dimethylhydrazone derivatives (e.g., ) enable selective aldehyde masking, critical in complex molecule synthesis .

- Industrial Relevance: Diethyl (hydroxymethyl)phosphonate’s scalable production highlights its economic viability in bulk chemical manufacturing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.